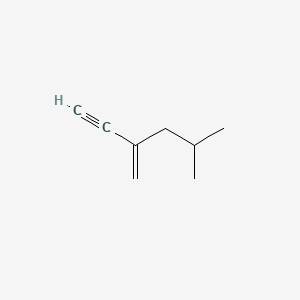
5-Methyl-3-methylidenehex-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-buten-3-yne is an organic compound with the molecular formula C8H12. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isobutyl-buten-3-yne can be synthesized through various methods. One common approach involves the alkylation of propargyl alcohol with isobutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
On an industrial scale, 2-Isobutyl-buten-3-yne can be produced using catalytic processes. One method involves the dehydrogenation of isobutyl-substituted alkenes in the presence of a palladium catalyst. This process is efficient and allows for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-buten-3-yne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes, depending on the reaction conditions and catalysts used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides, sodium hydride (NaH), and other strong bases.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted alkynes and alkenes.
Scientific Research Applications
2-Isobutyl-buten-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of 2-Isobutyl-buten-3-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond acts as a site for nucleophilic attack, allowing the compound to undergo addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Isobutylene (2-methylpropene): A four-carbon branched alkene with similar industrial applications.
1-Butyne: A linear alkyne with different reactivity due to the absence of branching.
2-Methyl-1-buten-3-yne: Another alkyne with a similar structure but different substituents.
Uniqueness
2-Isobutyl-buten-3-yne is unique due to its branched structure and the presence of both a triple bond and an isobutyl group. This combination imparts distinct reactivity and makes it a valuable compound for various synthetic applications .
Properties
CAS No. |
51006-92-9 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
5-methyl-3-methylidenehex-1-yne |
InChI |
InChI=1S/C8H12/c1-5-8(4)6-7(2)3/h1,7H,4,6H2,2-3H3 |
InChI Key |
XJBGJIHHXFXOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


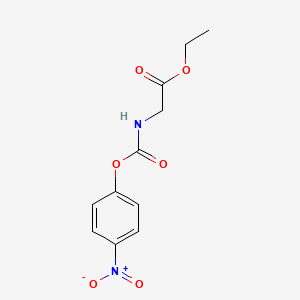

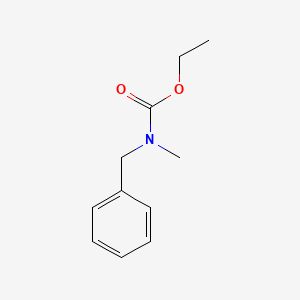

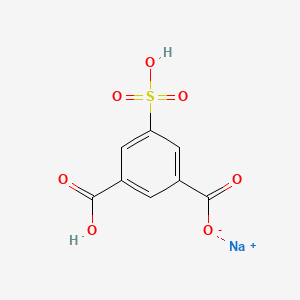

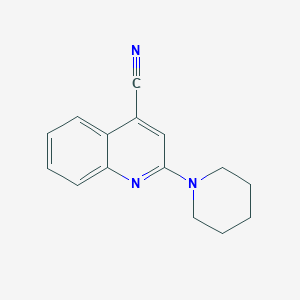
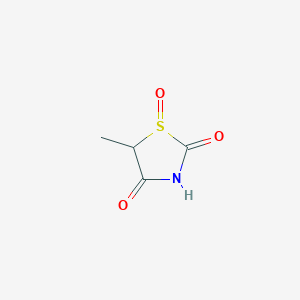
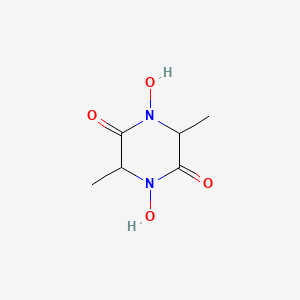
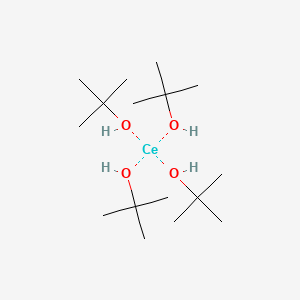
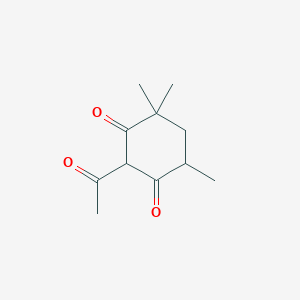
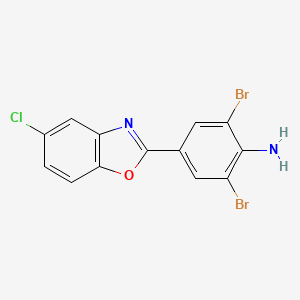

![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)
